molecular formula C4H8O3 B139472 Methyl (R)-(+)-lactate CAS No. 17392-83-5

Methyl (R)-(+)-lactate

Cat. No. B139472
CAS RN: 17392-83-5
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-GSVOUGTGSA-N
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Patent
US07820859B2

Procedure details

2500 g of highly pure S-(−)-methyl lactate from reservoir (1), having purity 99.81% by on GC analysis as methyl lactate, obtained by reactive distillation of lactic acid and methanol followed by fractional distillation to isolate pure methyl lactate, was charged to the glass lined stirred reactor (4), having capacity of 10 L and was further charged with 2500 g of distilled water (De-ionized, glass distilled) from reservoir (2), along with 500 g of Purac Inc, USA make pure lactic (90% by wt on HPLC analysis) from reservoir (3). Temperature of reboiler was maintained continuously at 100° C. by hot oil circulator (5). The methanol vapors formed during hydrolysis reaction were allowed to rise through column (6) and condensed in cooler (7) and fractionated with proper reflux so as to get top temperature at 65° C. The methanol formed was continuously collected in reservoir (10) through cooler (8). Any trace amount of methanol or unconverted methyl lactate was recovered and recycled. After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2) was charged to reactor (4) so as to get complete conversion of methyl lactate in to L-(+)-lactic acid. The water was removed by distillation and was collected in reservoir (9) through cooler (8) so as to get lactic acid free from methanol and methyl lactate in trace amount. After removing desired amount of water, the lactic acid in the reactor (4) was treated with 0.5% by wt of total material with pre-treated activated charcoal from reservoir (11). Where pretreatment of activated charcoal was done by washing activated charcoal with 10% solution of pure L-(+)-lactic acid in water. The pure L-(+)-lactic acid and the pre-treated activated charcoal in reactor (4) was stirred for 30 minutes, cooled to room temperature and the contents of reactor (4) were filtered on Buchner filter (12), to get highly pure L-(+)-lactic acid as the filtrate which was stored in reservoir (13). This L-(+)-lactic acid filtrate from (13) was clear and transparent and was further concentrated at 80° C. and under vacuum of 100 mm Hg till 90% by w/w of L-(+)-lactic acid solution in water was obtained. This L-(+)-lactic acid was analyzed by HPLC and showed lactic acid of 99.81% purity by wt. on water free basis and having optical purity of 99.9% as analyzed by RANDOX Enzyme Kit method. The L-(+)-lactic acid obtained was also free from any odor and color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two
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Name
( 4 )
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Type
reactant
Reaction Step Three
Name
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2500 g
Type
reactant
Reaction Step Four
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reactant
Reaction Step Four
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500 g
Type
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Type
reactant
Reaction Step Seven
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( 7 )
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Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.[CH3:2][C@H:3]([OH:7])[C:4]([OH:6])=[O:5].[CH3:8]O>>[C:4]([O:6][CH3:8])(=[O:5])[CH:3]([CH3:2])[OH:7].[C:4]([OH:6])(=[O:5])[C@H:3]([CH3:2])[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
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0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
( 4 )
Quantity
0 (± 1) mol
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reactant
Smiles
Step Four
Name
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2500 g
Type
reactant
Smiles
O
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
C[C@@H](C(=O)O)O
Step Five
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Smiles
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Smiles
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Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to the glass
TEMPERATURE
Type
TEMPERATURE
Details
with proper reflux so as
CUSTOM
Type
CUSTOM
Details
to get top temperature at 65° C
CUSTOM
Type
CUSTOM
Details
was continuously collected in reservoir (10) through cooler (8)
CUSTOM
Type
CUSTOM
Details
Any trace amount of methanol or unconverted methyl lactate was recovered
DISTILLATION
Type
DISTILLATION
Details
After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2)
ADDITION
Type
ADDITION
Details
was charged to reactor (4) so as

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OC
Name
Type
product
Smiles
C([C@@H](O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820859B2

Procedure details

2500 g of highly pure S-(−)-methyl lactate from reservoir (1), having purity 99.81% by on GC analysis as methyl lactate, obtained by reactive distillation of lactic acid and methanol followed by fractional distillation to isolate pure methyl lactate, was charged to the glass lined stirred reactor (4), having capacity of 10 L and was further charged with 2500 g of distilled water (De-ionized, glass distilled) from reservoir (2), along with 500 g of Purac Inc, USA make pure lactic (90% by wt on HPLC analysis) from reservoir (3). Temperature of reboiler was maintained continuously at 100° C. by hot oil circulator (5). The methanol vapors formed during hydrolysis reaction were allowed to rise through column (6) and condensed in cooler (7) and fractionated with proper reflux so as to get top temperature at 65° C. The methanol formed was continuously collected in reservoir (10) through cooler (8). Any trace amount of methanol or unconverted methyl lactate was recovered and recycled. After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2) was charged to reactor (4) so as to get complete conversion of methyl lactate in to L-(+)-lactic acid. The water was removed by distillation and was collected in reservoir (9) through cooler (8) so as to get lactic acid free from methanol and methyl lactate in trace amount. After removing desired amount of water, the lactic acid in the reactor (4) was treated with 0.5% by wt of total material with pre-treated activated charcoal from reservoir (11). Where pretreatment of activated charcoal was done by washing activated charcoal with 10% solution of pure L-(+)-lactic acid in water. The pure L-(+)-lactic acid and the pre-treated activated charcoal in reactor (4) was stirred for 30 minutes, cooled to room temperature and the contents of reactor (4) were filtered on Buchner filter (12), to get highly pure L-(+)-lactic acid as the filtrate which was stored in reservoir (13). This L-(+)-lactic acid filtrate from (13) was clear and transparent and was further concentrated at 80° C. and under vacuum of 100 mm Hg till 90% by w/w of L-(+)-lactic acid solution in water was obtained. This L-(+)-lactic acid was analyzed by HPLC and showed lactic acid of 99.81% purity by wt. on water free basis and having optical purity of 99.9% as analyzed by RANDOX Enzyme Kit method. The L-(+)-lactic acid obtained was also free from any odor and color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2500 g
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 g
Type
reactant
Reaction Step Four
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Name
( 3 )
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Type
reactant
Reaction Step Five
[Compound]
Name
( 5 )
Quantity
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Reaction Step Six
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( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.[CH3:2][C@H:3]([OH:7])[C:4]([OH:6])=[O:5].[CH3:8]O>>[C:4]([O:6][CH3:8])(=[O:5])[CH:3]([CH3:2])[OH:7].[C:4]([OH:6])(=[O:5])[C@H:3]([CH3:2])[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2500 g
Type
reactant
Smiles
O
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
C[C@@H](C(=O)O)O
Step Five
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to the glass
TEMPERATURE
Type
TEMPERATURE
Details
with proper reflux so as
CUSTOM
Type
CUSTOM
Details
to get top temperature at 65° C
CUSTOM
Type
CUSTOM
Details
was continuously collected in reservoir (10) through cooler (8)
CUSTOM
Type
CUSTOM
Details
Any trace amount of methanol or unconverted methyl lactate was recovered
DISTILLATION
Type
DISTILLATION
Details
After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2)
ADDITION
Type
ADDITION
Details
was charged to reactor (4) so as

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OC
Name
Type
product
Smiles
C([C@@H](O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820859B2

Procedure details

2500 g of highly pure S-(−)-methyl lactate from reservoir (1), having purity 99.81% by on GC analysis as methyl lactate, obtained by reactive distillation of lactic acid and methanol followed by fractional distillation to isolate pure methyl lactate, was charged to the glass lined stirred reactor (4), having capacity of 10 L and was further charged with 2500 g of distilled water (De-ionized, glass distilled) from reservoir (2), along with 500 g of Purac Inc, USA make pure lactic (90% by wt on HPLC analysis) from reservoir (3). Temperature of reboiler was maintained continuously at 100° C. by hot oil circulator (5). The methanol vapors formed during hydrolysis reaction were allowed to rise through column (6) and condensed in cooler (7) and fractionated with proper reflux so as to get top temperature at 65° C. The methanol formed was continuously collected in reservoir (10) through cooler (8). Any trace amount of methanol or unconverted methyl lactate was recovered and recycled. After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2) was charged to reactor (4) so as to get complete conversion of methyl lactate in to L-(+)-lactic acid. The water was removed by distillation and was collected in reservoir (9) through cooler (8) so as to get lactic acid free from methanol and methyl lactate in trace amount. After removing desired amount of water, the lactic acid in the reactor (4) was treated with 0.5% by wt of total material with pre-treated activated charcoal from reservoir (11). Where pretreatment of activated charcoal was done by washing activated charcoal with 10% solution of pure L-(+)-lactic acid in water. The pure L-(+)-lactic acid and the pre-treated activated charcoal in reactor (4) was stirred for 30 minutes, cooled to room temperature and the contents of reactor (4) were filtered on Buchner filter (12), to get highly pure L-(+)-lactic acid as the filtrate which was stored in reservoir (13). This L-(+)-lactic acid filtrate from (13) was clear and transparent and was further concentrated at 80° C. and under vacuum of 100 mm Hg till 90% by w/w of L-(+)-lactic acid solution in water was obtained. This L-(+)-lactic acid was analyzed by HPLC and showed lactic acid of 99.81% purity by wt. on water free basis and having optical purity of 99.9% as analyzed by RANDOX Enzyme Kit method. The L-(+)-lactic acid obtained was also free from any odor and color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2500 g
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 g
Type
reactant
Reaction Step Four
[Compound]
Name
( 3 )
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Type
reactant
Reaction Step Five
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.[CH3:2][C@H:3]([OH:7])[C:4]([OH:6])=[O:5].[CH3:8]O>>[C:4]([O:6][CH3:8])(=[O:5])[CH:3]([CH3:2])[OH:7].[C:4]([OH:6])(=[O:5])[C@H:3]([CH3:2])[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2500 g
Type
reactant
Smiles
O
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
C[C@@H](C(=O)O)O
Step Five
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to the glass
TEMPERATURE
Type
TEMPERATURE
Details
with proper reflux so as
CUSTOM
Type
CUSTOM
Details
to get top temperature at 65° C
CUSTOM
Type
CUSTOM
Details
was continuously collected in reservoir (10) through cooler (8)
CUSTOM
Type
CUSTOM
Details
Any trace amount of methanol or unconverted methyl lactate was recovered
DISTILLATION
Type
DISTILLATION
Details
After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2)
ADDITION
Type
ADDITION
Details
was charged to reactor (4) so as

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OC
Name
Type
product
Smiles
C([C@@H](O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.